7-(Phenylmethoxy)-2(1H)-quinolinone
Description
Structure
3D Structure
Properties
CAS No. |
386273-52-5 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
InChI Key |
WFKWEAVCQSTIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CC(=O)N3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenylmethoxy 2 1h Quinolinone and Analogues
Established Reaction Pathways for 2(1H)-Quinolinone Scaffold Construction
The formation of the bicyclic quinolinone system is a cornerstone of the synthesis. Over the years, several classical and contemporary methods have been developed to achieve this.
The Knorr quinoline (B57606) synthesis, first described by Ludwig Knorr in 1886, remains a fundamental and widely used method for constructing 2-hydroxyquinolines, which are tautomers of 2(1H)-quinolinones. synarchive.comwikipedia.org The reaction involves the cyclization of β-ketoanilides under strong acidic conditions, typically using concentrated sulfuric acid. synarchive.comiipseries.org The mechanism is a type of electrophilic aromatic substitution, followed by dehydration. wikipedia.org
The choice of acid and reaction conditions can be critical. For instance, studies have shown that using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, whereas smaller amounts can lead to the competing formation of a 4-hydroxyquinoline (B1666331) isomer. wikipedia.org More recently, triflic acid has been recommended as a highly effective medium for Knorr cyclizations. wikipedia.org A solvent-free approach using neat PPA has also been demonstrated to be effective for the cyclisation of N-ethoxycarbonyl protected ω-amino-β-keto anilides, providing a direct route to 4-aminoalkyl quinolin-2-one derivatives. semanticscholar.org
The general applicability of the Knorr synthesis is extensive, allowing for the preparation of a variety of substituted quinolinones by starting with appropriately substituted anilines and β-ketoesters. iipseries.org
Table 1: Examples of Knorr Quinoline Synthesis Conditions
| Starting Materials | Acid/Conditions | Product Type | Reference |
|---|---|---|---|
| β-Ketoanilide | Concentrated H₂SO₄ | 2-Hydroxyquinoline | synarchive.comiipseries.org |
| Benzoylacetanilide | Excess Polyphosphoric Acid (PPA) | 2-Hydroxyquinoline | wikipedia.org |
| Benzoylacetanilide | Small amount of PPA | 4-Hydroxyquinoline | wikipedia.org |
| β-Ketoanilide | Triflic Acid | 2-Hydroxyquinoline | wikipedia.org |
In the quest for more sustainable and greener chemical processes, visible-light photoredox catalysis has emerged as a powerful tool. An innovative and highly efficient method for synthesizing quinolin-2(1H)-ones involves the use of visible light to convert readily available quinoline N-oxides into the desired quinolinone products. rsc.orgrsc.orgresearchgate.net This approach is notable for being a reagent-free, highly atom-economical photocatalytic method that operates under ambient conditions with low catalyst loading. rsc.orgresearchgate.net
The reaction typically employs an inexpensive organic photocatalyst and has been shown to be robust and scalable to the gram scale. rsc.orgrsc.org The process provides a greener alternative to many classical synthetic routes, avoiding harsh reagents and producing no undesirable by-products. researchgate.net Solvents can play a key role, with studies showing that DMSO can be more efficient than acetonitrile (B52724) for this transformation. researchgate.net This photocatalytic approach represents a significant advancement, addressing many of the environmental and cost-related issues associated with traditional synthetic methods. rsc.org
Regioselective Introduction of the Phenylmethoxy Moiety at C7
Once the quinolinone scaffold is in place, or a suitable precursor like 7-hydroxyquinolin-2(1H)-one is obtained, the next critical step is the introduction of the phenylmethoxy group at the C7 position. This is most commonly achieved through alkylation.
The key intermediate for introducing the C7-substituent is 7-hydroxyquinolin-2(1H)-one. This compound can be prepared through various routes, such as the DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) mediated oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone. researchgate.net
The introduction of the phenylmethoxy group is a specific example of a Williamson ether synthesis. This involves the O-alkylation of the hydroxyl group on the 7-hydroxyquinolin-2(1H)-one intermediate. The reaction is typically carried out by deprotonating the phenol (B47542) with a suitable base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), in a polar aprotic solvent like dimethylformamide (DMF) or methanol. researchgate.netgoogle.com The resulting phenoxide then acts as a nucleophile, attacking an alkylating agent like benzyl (B1604629) bromide or benzyl chloride to form the desired ether linkage.
It is important to note that the alkylation of quinolinones can sometimes lead to a mixture of N-alkylated and O-alkylated products. researchgate.net The regioselectivity can be influenced by factors such as the position of substituents on the quinolinone ring, the nature of the alkylating agent, and the reaction conditions. For C7-substituted derivatives, a mixture of N1- and O2-alkylated products is often observed, with N-alkylation typically being the major pathway. researchgate.net However, careful optimization of conditions can favor the desired O-alkylation at the C7-hydroxyl group.
Table 2: General Alkylation Conditions for Hydroxyquinolinones
| Substrate | Alkylating Agent | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 7-Hydroxyquinolin-2(1H)-one | Benzyl Halide | K₂CO₃ / DMF | 7-(Phenylmethoxy)-2(1H)-quinolinone | researchgate.net |
| 7-Hydroxyquinolin-2(1H)-one | 1,4-Dibromobutane | KOH / Methanol | 7-(4-Bromobutoxy)quinolin-2(1H)-one | google.com |
Modern organic synthesis offers a plethora of advanced methods for the functionalization of heterocyclic cores, which can be applied to create diverse 7-substituted 2(1H)-quinolinones. Palladium-catalyzed reactions, in particular, have enabled novel strategies for constructing the quinolone core through C-H activation and cascade reactions. nih.gov For example, methods involving tandem Pd(0)-catalyzed amination/aldol condensation or C-S activation/aryne insertion/intramolecular C-N bond coupling have been developed for the synthesis of complex quinolinones. nih.gov
Furthermore, metal-free strategies involving the functionalization of C(sp³)–H bonds and tandem cyclization of substrates like 2-styrylanilines have emerged as environmentally friendly alternatives for synthesizing functionalized quinolines. nih.gov These advanced methods provide powerful tools for creating libraries of structurally diverse 7-substituted 2(1H)-quinolinones, allowing for the fine-tuning of their chemical properties.
Design and Synthesis of Structural Analogues of this compound
The design and synthesis of structural analogues of this compound are often driven by the search for compounds with specific biological activities. The 2(1H)-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of therapeutic applications. mdpi.comnih.gov
The design process for analogues often involves modifying the core structure in a systematic way. For example, researchers have designed and synthesized series of 2(1H)-quinolone derivatives as potential treatments for idiopathic pulmonary fibrosis by targeting the TGF-β signaling pathway. nih.gov Another approach involves creating conformationally constrained analogues, such as 7,12-dihydrodibenzo[b,h] wikipedia.orgrsc.orgnaphthyridine derivatives, to act as topoisomerase I inhibitors for anticancer applications. researchgate.net
The synthesis of these analogues builds upon the fundamental reactions described previously. By varying the starting materials for the Knorr synthesis or employing different alkylating agents for the C7-hydroxyl group, a wide array of analogues can be accessed. For instance, replacing the phenylmethoxy group with other substituted ethers, amines, or carbon-linked substituents can be achieved through appropriate synthetic planning. The development of one-pot, multi-component reactions has further streamlined the synthesis of diverse quinolone libraries. nih.gov These strategic modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of desired properties.
Derivatization at the N1 Position of the Quinolinone Ring
The nitrogen atom at the N1 position of the this compound ring possesses a reactive hydrogen atom, making it a prime site for substitution, most commonly through alkylation. The reaction of the parent quinolinone with various alkylating agents under basic conditions facilitates the introduction of a wide array of functional groups at this position.
A key study on the alkylation of 7-substituted quinolin-2(1H)-ones, including the 7-benzyloxy derivative, demonstrated that reaction with electrophiles like 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) leads to a mixture of products. researchgate.net The primary products result from N1-alkylation, with O-alkylation at the C2-carbonyl oxygen occurring as a competing side reaction. researchgate.net The predominance of the N1-alkylated product makes this a viable synthetic route. For instance, the reaction of this compound with an alkyl halide (R-X) would yield the corresponding 1-alkyl-7-(phenylmethoxy)-2(1H)-quinolinone.
While direct alkylation is common, more complex modifications are also possible. For example, a series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govnih.govgoogle.comtriazolo[4,3-a]quinolines has been synthesized starting from a related dihydro-quinolinone precursor, illustrating how the N1 position can be incorporated into a new heterocyclic ring system. nih.gov
Table 1: Examples of N1-Alkylation Reactions on 7-Substituted-2(1H)-quinolinones
| Starting Material | Reagent | Base/Solvent | Major Product | Reference |
|---|---|---|---|---|
| 7-(Benzyloxy)quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃ / DMF | 1-(2-Oxo-2-phenylethyl)-7-(phenylmethoxy)quinolin-2(1H)-one | researchgate.net |
| 7-(Benzyloxy)quinolin-2(1H)-one | Chloroacetone | K₂CO₃ / DMF | 1-(2-Oxopropyl)-7-(phenylmethoxy)quinolin-2(1H)-one | researchgate.net |
This table is illustrative of the reaction type. The specific reaction on this compound follows the general method described.
Modifications of the Phenylmethoxy Side Chain
The phenylmethoxy group at the C7 position offers another key site for introducing structural diversity. This is typically achieved by starting with the precursor 7-hydroxy-2(1H)-quinolinone and performing a Williamson ether synthesis with a variety of substituted benzyl halides. This approach allows for the incorporation of different substituents onto the phenyl ring of the side chain, thereby modulating the electronic and steric properties of the molecule.
The general procedure involves treating 7-hydroxy-2(1H)-quinolinone with a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF to deprotonate the hydroxyl group. The subsequent addition of a substituted benzyl halide (e.g., 4-methoxybenzyl chloride, 4-chlorobenzyl chloride, or 4-nitrobenzyl bromide) leads to the formation of the desired 7-(substituted-benzyloxy)-2(1H)-quinolinone derivative. nih.gov This method has been successfully applied to generate a large library of analogues. nih.gov
Table 2: Synthesis of 7-(Substituted-Benzyloxy)-2(1H)-quinolinone Analogues
| Precursor | Reagent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 7-Hydroxy-2(1H)-quinolinone | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | 7-((4-Methoxybenzyl)oxy)-2(1H)-quinolinone | nih.gov |
| 7-Hydroxy-2(1H)-quinolinone | 4-Chlorobenzyl chloride | K₂CO₃ / DMF | 7-((4-Chlorobenzyl)oxy)-2(1H)-quinolinone | nih.gov |
| 7-Hydroxy-2(1H)-quinolinone | 4-Nitrobenzyl bromide | K₂CO₃ / DMF | 7-((4-Nitrobenzyl)oxy)-2(1H)-quinolinone | nih.gov |
The synthesis of these analogues is based on procedures for related 4-benzyloxyquinolin-2(1H)-ones, which are directly applicable to the 7-hydroxy isomer.
Introduction of Substituents on the Quinolinone Carbocyclic Ring (C3, C4, C5, C6, C8)
Modifying the carbocyclic part of the quinolinone core can be achieved either by functionalizing the pre-formed heterocyclic system or by using appropriately substituted precursors in the initial ring-forming reactions.
C3 Position: The C3 position is susceptible to electrophilic substitution. For example, direct halogenation of quinolone systems can be achieved with high regioselectivity. A method using a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA), in the presence of a halide source allows for the introduction of chlorine, bromine, or iodine at the C3 position under mild conditions. acs.org Nitration at the C3 position, followed by reduction, can also be used to introduce an amino group, as has been demonstrated in related quinolinone systems. researchgate.net
C4 Position: Direct functionalization at the C4 position of the 2(1H)-quinolinone skeleton is challenging. However, methodologies developed for related heterocyclic systems, such as isoquinolin-1(2H)-ones and pyridines, provide potential strategies. These include palladium-catalyzed C-H difluoroalkylation and various other metal-catalyzed or light-driven alkylation reactions. researchgate.netnih.govacs.org Applying these methods to the this compound scaffold remains an area for further investigation.
C5, C6, and C8 Positions: The most common and effective strategy for introducing substituents at the C5, C6, and C8 positions is to begin the synthesis with a correspondingly substituted aniline (B41778) precursor. The Knorr quinoline synthesis or related methods involve the condensation of a substituted aniline with a β-keto ester, followed by cyclization. nih.gov For example, using a 2,3-dichloroaniline (B127971) or a 3-methoxyaniline in the initial step would lead to the formation of a quinolinone with substituents at the C8/C7 or C6 positions, respectively. This "bottom-up" approach is versatile and allows for precise control over the substitution pattern on the carbocyclic ring. researchgate.netnih.gov
Table 3: Strategies for Substitution on the Quinolinone Carbocyclic Ring
| Position | Method | Reagents | Comments | Reference(s) |
|---|---|---|---|---|
| C3 | Electrophilic Halogenation | PIFA, Halide Source (e.g., ZnCl₂) | Direct functionalization of the quinolone ring. | acs.org |
| C3 | Nitration/Reduction | HNO₃, then a reducing agent | Provides access to 3-amino derivatives. | researchgate.net |
| C4 | C-H Alkylation | Various (e.g., Pd-catalysis) | Challenging; methods established for related heterocycles. | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of 7 Phenylmethoxy 2 1h Quinolinone Derivatives
Systematic Analysis of the Phenylmethoxy Group's Contribution to Biological Activity
The presence of the phenylmethoxy group at the 7-position of the quinolin-2(1H)-one core is a critical determinant of biological activity, particularly anticancer efficacy. This moiety's contribution extends beyond simple steric bulk, playing a crucial role in molecular interactions with biological targets.
Research into a series of 4-substituted benzyloxyquinolin-2(1H)-one derivatives has shed light on the importance of the benzyloxy group. nih.gov The flexibility of the benzyl (B1604629) moiety, as compared to a directly attached phenyl group, may allow for more optimal positioning within the binding site of target proteins, potentially enhancing antitumor activity. nih.gov This is a novel area of investigation, as previous studies had primarily focused on 4-phenylquinolin-2(1H)-ones. nih.gov
Furthermore, substitutions on the phenyl ring of the benzyloxy group have been shown to significantly modulate anticancer potency. For instance, in a study of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the nature and position of substituents on the benzyloxy ring led to a wide range of cytotoxic activities against various cancer cell lines. nih.gov This indicates that the electronic and steric properties of the phenylmethoxy group can be fine-tuned to optimize biological activity.
Correlations between N1 Substituents and Pharmacological Profiles
The influence of substituents at the N1 position of the 7-(Phenylmethoxy)-2(1H)-quinolinone scaffold on its pharmacological profile is not well-documented in the available scientific literature. While extensive SAR studies exist for N1-substituted derivatives of other quinolone classes, such as the fluoroquinolone antibiotics where a cyclopropyl (B3062369) group at N1 is often associated with increased antibacterial potency, similar systematic investigations for the this compound chemotype are lacking. mdpi.com
In a study of 2-phenyl-4-quinolones, the introduction of alkyl groups at the N1 position resulted in inactive compounds, suggesting that an unsubstituted N1 position may be crucial for the anticancer activity of that particular quinolone scaffold. nih.gov However, it is important to note that these findings are not directly transferable to the this compound series due to the structural differences between the two chemotypes. The absence of specific research on N1-substituted this compound derivatives represents a gap in the current understanding of the SAR of this compound class.
Impact of Substitutions on the Quinolinone Core (C3, C4, C5, C6, C8) on Efficacy and Selectivity
Substitutions at various positions on the quinolinone core of this compound have a profound impact on the resulting derivatives' efficacy and selectivity as anticancer agents.
C4-Position: The C4-position has been a key site for modification. The introduction of a substituted benzyloxy group at the O4-position of a 4-hydroxyquinolin-2(1H)-one scaffold has been a successful strategy in developing novel pro-apoptotic agents. nih.gov The nature of the substituent on this benzyloxy group is critical. For instance, in a series of 4-(substituted benzyloxy)-6-methoxyquinolin-2(1H)-ones, a 2,4-dimethoxy substitution on the benzyloxy ring (compound 11e in the study) demonstrated potent cytotoxicity against several cancer cell lines, with IC50 values in the nanomolar range against COLO 205 cancer cells. nih.gov
C6-Position: Modifications at the C6-position have also been explored. The presence of a methoxy (B1213986) group at C6, in combination with a 4-(2,4-dimethoxybenzyloxy) group at C4, yielded a highly potent compound (11e ). nih.gov In contrast, a methylenedioxy group spanning C6 and C7 in a different series of 4-phenylquinolin-2(1H)-ones also resulted in compounds with significant cytotoxic activity. researchgate.net This suggests that the electronic properties of substituents at the C6 and C7 positions play a crucial role in determining anticancer efficacy.
C8-Position: The C8-position of the quinolinone ring has also been a target for substitution. In the 4-benzyloxyquinolin-2(1H)-one series, derivatives with a methoxy group at C8, such as 8-methoxy-4-(2,4-dimethoxybenzyloxy)quinolin-2(1H)-one, exhibited significant anticancer activity. nih.gov
The collective findings from these studies indicate that the substitution pattern on the quinolinone core is a critical factor in modulating the anticancer properties of this compound derivatives. The interplay between substituents at C4, C6, and C8, in conjunction with the nature of the benzyloxy group, allows for the fine-tuning of the molecule's activity and selectivity.
Interactive Data Table: Anticancer Activity of Substituted this compound Analogs
Below is a table summarizing the anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | Quinolinone Core Substitutions | Benzyloxy Group Substitutions | Cancer Cell Line | IC50 (µM) | Reference |
| 7e | 6-H, 8-H | 2,4-Dimethoxy | HL-60 | < 1 | nih.gov |
| 8e | 6-H, 8-H | 2,4-Dimethoxy | Hep3B | < 1 | nih.gov |
| 9b | 6-OCH3, 8-H | 4-Chloro | COLO 205 | < 1 | nih.gov |
| 9c | 6-OCH3, 8-H | 4-Methoxy | H460 | < 1 | nih.gov |
| 9e | 6-OCH3, 8-H | 2,4-Dimethoxy | HL-60 | < 1 | nih.gov |
| 10c | 6-H, 8-OCH3 | 4-Methoxy | Hep3B | < 1 | nih.gov |
| 10e | 6-H, 8-OCH3 | 2,4-Dimethoxy | COLO 205 | < 1 | nih.gov |
| 11c | 6-OCH3, 8-OCH3 | 4-Methoxy | H460 | < 1 | nih.gov |
| 11e | 6-OCH3, 8-OCH3 | 2,4-Dimethoxy | COLO 205 | Nanomolar | nih.gov |
Stereochemical Considerations in the SAR of this compound Analogues
A thorough review of the existing scientific literature reveals a notable absence of studies focused on the stereochemical aspects of this compound analogues. There is no available data on the synthesis of chiral derivatives, the resolution of enantiomers, or the evaluation of the impact of stereoisomerism on the biological activity of this specific class of compounds.
While stereochemistry is a critical consideration in the SAR of many other quinolone-based compounds, particularly the fluoroquinolone antibiotics where specific stereoisomers can exhibit vastly different potencies and safety profiles, this area remains unexplored for this compound derivatives. The lack of research into the potential stereochemical influences on the pharmacological properties of these compounds constitutes a significant gap in the comprehensive understanding of their SAR. Future research endeavors should aim to address this by exploring the synthesis and biological evaluation of enantiomerically pure analogues.
Comparative SAR Analysis with Other Quinoline (B57606)/Quinolone Chemotypes
The SAR of this compound derivatives presents both similarities and notable differences when compared to other quinoline and quinolone chemotypes, such as the well-studied fluoroquinolone antibiotics and other anticancer quinoline derivatives.
A key distinguishing feature of the this compound scaffold in anticancer applications is the importance of the C4-substituent. In many anticancer quinolones, a phenyl group at the C4 position is a common feature. nih.gov However, the introduction of a flexible 4-benzyloxy substituent in the this compound series has proven to be a highly effective strategy for enhancing pro-apoptotic activity, a modification that is less common in other quinolone anticancer agents. nih.gov
In contrast, for fluoroquinolone antibiotics, the C7 substituent is paramount for determining the spectrum of antibacterial activity and interaction with bacterial topoisomerases. nih.gov While the C7-phenylmethoxy group is a defining feature of the compounds discussed herein, its role appears to be more aligned with optimizing interactions for anticancer activity rather than antibacterial effects.
Furthermore, the SAR of N1 substituents starkly differs between these chemotypes. As previously mentioned, N1-alkylation, particularly with a cyclopropyl group, is often beneficial for the antibacterial activity of fluoroquinolones. mdpi.com Conversely, for some anticancer 2-phenyl-4-quinolones, N1-alkylation leads to a loss of activity. nih.gov The lack of data on N1-substituted 7-(phenylmethoxy)-2(1H)-quinolinones prevents a direct comparison but highlights a potentially significant point of divergence in the SAR of these related scaffolds.
The electronic and steric requirements for substituents on the quinolinone core also show variations. For instance, in some anticancer quinoxaline (B1680401) derivatives, which share a bicyclic heterocyclic structure with quinolones, electron-releasing groups like methoxy at certain positions can decrease activity, whereas in the this compound series, methoxy groups at C6 and C8 are part of the most potent compounds identified. nih.govmdpi.com
Molecular Mechanisms of Action of 7 Phenylmethoxy 2 1h Quinolinone Derivatives
Enzymatic Inhibition Pathways
Derivatives of the 7-(Phenylmethoxy)-2(1H)-quinolinone scaffold have been identified as potent inhibitors of a range of enzymes, playing significant roles in neurotransmission, cell proliferation, and DNA replication. The following subsections detail the inhibitory activities of these compounds against specific enzyme families.
Monoamine Oxidase (MAO) Isoform Selectivity (MAO-A, MAO-B)
Derivatives of 3,4-dihydro-2(1H)-quinolinone, a structurally related core to this compound, have been shown to be highly potent and selective inhibitors of monoamine oxidase B (MAO-B). rsc.orgsigmaaldrich.com MAO-A and MAO-B are crucial enzymes in the degradation of monoamine neurotransmitters, and their inhibition can have significant therapeutic effects in neurological disorders. nih.gov
Research has demonstrated that substitution at the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold leads to significantly more potent MAO-B inhibition compared to substitution at the C6 position. sigmaaldrich.com A benzyloxy substituent at the C7 position, as seen in the parent compound of this article, is particularly favorable for high-potency inhibition. sigmaaldrich.com For instance, the derivative 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as a highly potent MAO-B inhibitor with an IC50 value of 2.9 nM and a remarkable 2750-fold selectivity for MAO-B over MAO-A. rsc.orgsigmaaldrich.com In a broader study, a series of 14 C6- and C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives were all found to be MAO-B specific, with the most potent inhibitor exhibiting an IC50 value of 0.0014 µM and selectivities for MAO-B ranging from 99 to 40,000-fold. researchgate.net
These findings underscore the potential of the 7-(benzyloxy)-2(1H)-quinolinone scaffold as a template for designing highly selective and potent MAO-B inhibitors.
Table 1: MAO-B Inhibitory Activity of Selected 3,4-dihydro-2(1H)-quinolinone Derivatives
| Compound | MAO-B IC50 (nM) | Selectivity for MAO-B over MAO-A |
|---|---|---|
| 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 2.9 | 2750-fold |
| C7-substituted 3,4-dihydro-2(1H)-quinolinone (most potent in series) | 1.4 | Up to 40,000-fold |
Cholinesterase (ChE) Inhibition (e.g., Butyrylcholinesterase)
While direct studies on the cholinesterase inhibitory activity of this compound derivatives are limited in the reviewed literature, the broader class of quinoline (B57606) and quinolinone-related compounds has demonstrated significant potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.commdpi.com These enzymes are critical for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in the management of Alzheimer's disease. nih.gov
For example, certain benzothiazolone derivatives have shown potent inhibitory activity against BChE, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Similarly, various flavonoid and coumarin (B35378) derivatives, which share some structural similarities with the quinolinone core, have been identified as cholinesterase inhibitors. mdpi.comnih.gov The coumarin glycyrol, for instance, effectively inhibits BChE with an IC50 value of 7.22 µM. mdpi.com Given that the active site of BChE can accommodate bulkier substrates than AChE, the this compound scaffold presents a promising framework for the design of selective BChE inhibitors. nih.gov Further investigation is warranted to explore the potential of this specific chemical class in cholinesterase inhibition.
Kinase Inhibition (e.g., Receptor Tyrosine Kinases like EGFR, VEGFR-2, Axl; Non-receptor kinases like Src, Abl; Protein kinases like PKB/Akt, MAPK, CDK)
The quinoline and quinolinone scaffolds are recognized as privileged structures in the development of kinase inhibitors, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govnih.govekb.eg Derivatives of this compound have shown inhibitory activity against a variety of kinases.
One study on 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives found that these compounds could induce G2/M arrest, a process often mediated by cyclin-dependent kinases (CDKs) like CDK1. nih.govnih.gov Specifically, compound 11e from this series was found to down-modulate cyclin B1 and cdk1. nih.gov
Furthermore, related quinoxaline (B1680401) derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The quinazoline (B50416) core, another related heterocyclic system, is a well-established scaffold for EGFR inhibitors. nih.govnih.gov Research on quinolone antibiotic derivatives has also led to the discovery of selective inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression. nih.gov Additionally, quinoxaline derivatives have been identified as potent inhibitors of Pim-1 and Pim-2 kinases. nih.gov
These findings suggest that the this compound core structure is a versatile platform for developing inhibitors against a wide array of kinases involved in oncogenic signaling pathways.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them important targets for anticancer drugs. nih.govnih.gov Several quinoline and quinolone derivatives have been identified as potent inhibitors of both topoisomerase I (Top1) and topoisomerase II (Topo II). nih.gov
For instance, a novel class of quinoline-based Top1 inhibitors has been developed, with compound 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine) exhibiting a potent IC50 value of 29 nM. nih.gov These inhibitors act as Top1 poisons by trapping the Top1-DNA cleavage complex. nih.gov Similarly, certain indeno[1,2-c]isoquinolin-5,11-dione derivatives, which contain a quinoline-like substructure, are potent human topoisomerase II inhibitors. nih.gov The substitution pattern on the quinoline ring system has been shown to be crucial for the topoisomerase inhibitory activity. ehu.es While direct data for this compound is not extensively detailed, the established activity of related quinoline scaffolds suggests that its derivatives could also function as topoisomerase inhibitors.
Tubulin Polymerization Disruption
Microtubules, dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer agents. mdpi.commdpi.com Derivatives of 4-benzyloxyquinolin-2(1H)-one have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov
Mechanistic studies have revealed that these compounds disrupt microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, compound 11e from a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives was shown to effectively disrupt microtubule networks. nih.govnih.gov Furthermore, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been discovered as tubulin polymerization inhibitors, with compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) showing a strong inhibitory effect on HeLa cell proliferation with an IC50 of 1.34 µM, which correlated with its tubulin polymerization inhibitory activity (IC50: 6.74 µM). mdpi.com The proposed mechanism for many of these quinolinone-based inhibitors is binding to the colchicine (B1669291) site on β-tubulin. mdpi.comrsc.org
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Quinolinone Derivatives
| Compound | Activity | IC50 |
|---|---|---|
| Compound 11e | Disruption of microtubule assembly | Not specified |
| Compound D13 | Tubulin polymerization inhibition | 6.74 µM |
Dihydroorotate Dehydrogenase (DHODH) Kinase Inhibition
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells. rsc.orgrsc.org Consequently, DHODH has emerged as an attractive target for the development of anticancer and immunosuppressive agents. rsc.orgrsc.org
Several studies have identified quinoline derivatives as potent inhibitors of human DHODH (hDHODH). rsc.orgnih.govrsc.orgnih.gov In one such study, a series of quinoline derivatives were evaluated, and compound A9 was found to be the most potent inhibitor with an IC50 value of 9.7 nM. rsc.orgrsc.org Structure-activity relationship (SAR) analysis of these quinoline derivatives indicated that a carboxyl group at the R1 position, a bromine atom at the R2 position, and a para-alkyl-substituted phenyl group at the R5 position were beneficial for their inhibitory potency against hDHODH. rsc.orgrsc.org Another study focusing on 2-, 4-, 6-, and/or 7-substituted quinoline derivatives identified compounds 7 and 14 as having IC50 values of 1.56 µM and 1.22 µM against hDHODH, respectively. nih.gov
These findings highlight the significant potential of the quinoline scaffold, and by extension the this compound framework, for the design of novel and effective DHODH inhibitors.
Table 3: hDHODH Inhibitory Activity of Selected Quinoline Derivatives
| Compound | hDHODH IC50 |
|---|---|
| Compound A9 | 9.7 nM |
| Compound 7 | 1.56 µM |
| Compound 14 | 1.22 µM |
Plasmodium Cytochrome bc1 Complex Inhibition
Derivatives of the 4(1H)-quinolone scaffold have been identified as potent inhibitors of the Plasmodium falciparum cytochrome bc1 complex (cyt bc1), a crucial enzyme in the mitochondrial electron transport chain of the malaria parasite. nih.govnih.gov This complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process essential for the parasite's survival. nih.govmdpi.com The cyt bc1 complex has two main catalytic sites amenable to inhibition: the Qo (ubiquinol oxidation) site and the Qi (ubiquinone reduction) site. nih.gov
Structure-activity relationship studies on endochin-like 4(1H)-quinolones (ELQs) have revealed that minor chemical modifications can determine the selectivity for either the Qo or Qi site. nih.gov For instance, the presence of 6-position halogens or aryl 3-position side chains on the quinolone core is associated with inhibition of the Qi site. Conversely, 5,7-dihalogen groups or substituents at the 7-position tend to favor Qo site inhibition. nih.gov This selective inhibition offers a promising strategy to overcome resistance to existing antimalarials like atovaquone, which primarily targets the Qo site. nih.govlstmed.ac.uk
| Quinolone Derivative Feature | Inhibition Site | Reference |
| 6-position halogens | Qi site | nih.gov |
| Aryl 3-position side chains | Qi site | nih.gov |
| 5,7-dihalogen groups | Qo site | nih.gov |
| 7-position substituents | Qo site | nih.gov |
Falcipain-2 Inhibition
Falcipain-2, a cysteine protease of P. falciparum, is another critical target for antimalarial drug development. This enzyme is vital for the parasite's life cycle, as it is involved in the degradation of hemoglobin in the early trophozoite stage and the cleavage of cytoskeletal proteins during the schizont stage. nih.gov Inhibition of falcipain-2 disrupts these essential processes, leading to parasite death.
Several classes of compounds have been identified as inhibitors of falcipain-2, including peptides, peptidomimetics, and various heterocyclic compounds. nih.gov Notably, quinoline-based structures have shown promise in this area. For example, quinoline-triazole hybrids have been demonstrated to bind to falcipain-2 with good affinity, inhibit its catalytic activity, and consequently arrest the growth of P. falciparum at the trophozoite stage. rsc.org The mechanism of inhibition by some compounds, such as chalcones, is thought to involve the irreversible nucleophilic addition of the thiol group from the active site cysteine of falcipain-2 to the inhibitor molecule. researchgate.net
| Inhibitor Class | Target | Mechanism/Effect | Reference |
| Peptides/Peptidomimetics | Falcipain-2 | Cysteine protease inhibition | nih.gov |
| Quinoline-triazole hybrids | Falcipain-2 | Inhibition of catalytic activity, growth arrest | rsc.org |
| Chalcones | Falcipain-2 | Irreversible nucleophilic addition to active site | researchgate.net |
Cellular and Subcellular Target Modulation
Induction of Apoptosis and Programmed Cell Death Pathways
Quinolone derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism underlying their anticancer properties. For instance, certain tetrahydroquinolinone derivatives can trigger apoptosis in lung cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov The induction of apoptosis is often characterized by nuclear condensation, DNA laddering, and an increase in the staining of Annexin V, a marker for apoptotic cells. nih.gov
The molecular events leading to apoptosis by quinolone derivatives can involve the increased expression and activation of key apoptotic proteins. For example, some derivatives have been observed to increase the levels of cleaved caspase-3 and PARP, which are critical executioners of the apoptotic process. nih.gov Furthermore, compounds like 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) have been shown to promote the release of cytosolic cytochrome c and other pro-apoptotic factors from the mitochondria, indicating the involvement of the mitochondrial-dependent pathway. nih.gov
Cell Cycle Arrest and Regulation
In addition to inducing apoptosis, quinolinone derivatives can exert their antiproliferative effects by causing cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating. For example, a study on tetrahydroquinolinone derivatives revealed that a specific compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), induced cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov
Similarly, the quinolinone derivative CHM-1 was found to promote G2/M arrest in colorectal adenocarcinoma cells. nih.gov This arrest is often mediated by the inhibition of key cell cycle regulatory proteins. CHM-1 was shown to inhibit the activity of CDK1 (cyclin-dependent kinase 1) and decrease the protein levels of both CDK1 and its regulatory partners, Cyclin A and Cyclin B. nih.gov The upregulation of p21cip1 expression, a cyclin-dependent kinase inhibitor, has also been observed in response to some quinolinone derivatives, further contributing to cell cycle arrest. nih.gov
| Compound/Derivative | Cell Line | Effect | Mechanism | Reference |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | Lung cancer (A549) | G2/M phase arrest | Not specified | nih.gov |
| 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) | Colorectal adenocarcinoma (CT-26) | G2/M phase arrest | Inhibition of CDK1 activity; decreased CDK1, Cyclin A, and Cyclin B levels | nih.gov |
| Compounds 4 and 5 (unspecified quinolinone derivatives) | Human Umbilical Vein Endothelial Cells (HUVECs) | G2/M phase arrest | Increased p53 phosphorylation and upregulation of p21cip1 expression | nih.gov |
Modulation of Angiogenesis and Cell Migration
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Quinolinone derivatives have demonstrated the ability to suppress angiogenesis by targeting key signaling pathways in endothelial cells. nih.gov Several quinolinone derivatives have been shown to inhibit the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF). nih.gov
The anti-angiogenic effects of these compounds are often mediated by the direct inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). By binding to VEGFR2, these derivatives can block the downstream signaling pathways that are crucial for angiogenesis, including the PI3K/Akt, ERK1/2/p38 MAPK, and FAK pathways. nih.gov This inhibition ultimately leads to a reduction in the formation of new blood vessels, thereby restricting tumor growth.
Autophagy Pathway Modulation
Autophagy is a cellular process responsible for the degradation and recycling of cellular components. It plays a complex role in both cell survival and cell death. The modulation of autophagy has emerged as a potential therapeutic strategy for various diseases. While direct evidence for this compound itself modulating autophagy is limited in the provided search results, the broader class of quinoline derivatives has been implicated in this pathway.
The autophagy process is regulated by a complex network of signaling pathways, with mTOR being a key master regulator. nih.gov The modulation of autophagy can occur through various mechanisms, including the inhibition or activation of upstream signaling molecules such as PI3K, Akt, and AMPK, or by affecting the core autophagy-related (ATG) proteins. nih.gov For instance, some compounds can modulate autophagy by influencing the activity of kinases like ULK1/2 and DAPK1/2. Further research is needed to specifically elucidate the role of this compound and its direct derivatives in the modulation of the autophagy pathway.
Nitric Oxide (NO) Production Modulation
Derivatives of this compound have been investigated for their potential to modulate the production of nitric oxide (NO), a critical signaling molecule involved in a wide array of physiological and pathological processes. The modulation of NO levels, particularly through the inhibition of nitric oxide synthase (NOS) enzymes, is a key area of research for developing treatments for conditions such as neurodegenerative diseases and inflammation. nih.govnih.govnih.gov
The overproduction of NO by neuronal nitric oxide synthase (nNOS) is implicated in neurodegenerative disorders, making nNOS a significant therapeutic target. nih.gov Similarly, excessive NO produced by inducible nitric oxide synthase (iNOS) can contribute to inflammatory diseases and septic shock. japsonline.com Therefore, the selective inhibition of these NOS isoforms is a primary goal in drug discovery.
Research into 2-aminoquinoline (B145021) derivatives, a class of compounds structurally related to this compound, has shown promise in the development of nNOS inhibitors. nih.govnih.gov These compounds have been designed to improve upon earlier inhibitors that mimicked L-arginine, the natural substrate for NOS, but suffered from poor bioavailability. nih.gov
Key strategies to enhance the potency and selectivity of these quinoline-based inhibitors include:
Introduction of Hydrophilic Groups: To interrupt a lipophilic pharmacophore that can lead to off-target binding and to promote specific interactions with amino acid residues like His342 in human nNOS. nih.gov
Structural Modifications: Truncating the scaffold or introducing specific substituents, such as benzonitriles and hydrophobic groups next to a cyano group, has been shown to improve both rat and human nNOS inhibition and enhance isoform selectivity. nih.govnih.gov
These modifications aim to create compounds that can effectively and selectively inhibit nNOS, thereby reducing the detrimental effects of excessive NO production in the brain. nih.gov
The following table summarizes the inhibitory activities of various compounds on NO production, providing a comparative view of their potency.
| Compound/Inhibitor | Target | IC50 (µM) | Cell Line | Notes |
| Compound 7 | NO Production | 12.0 ± 0.8 | RAW264.7 | Significant inhibition. japsonline.com |
| Compound 8 | NO Production | 17.8 ± 0.6 | RAW264.7 | Significant inhibition. japsonline.com |
| Compound 9 | NO Production | 7.6 ± 0.3 | RAW264.7 | Most potent inhibition observed in the study. japsonline.com |
| L-NMMA (Positive Inhibitor) | NO Production | 22.1 ± 0.1 | RAW264.7 | Reference inhibitor. japsonline.com |
This table is based on data from a study on NO production inhibitors from Polygonum multiflorum and is provided for comparative purposes. The compounds listed are not derivatives of this compound but illustrate the range of inhibitory concentrations observed for potent NO inhibitors. japsonline.com
Membrane Disruption Mechanisms (e.g., in Gram-negative bacteria)
A significant aspect of the antimicrobial action of certain quinoline derivatives is their ability to disrupt the bacterial cell membrane, particularly the complex outer membrane of Gram-negative bacteria. nih.gov This outer membrane serves as a formidable protective barrier, preventing the entry of many antibiotics. nih.govmdpi.com
The primary target in the outer membrane of Gram-negative bacteria is often the lipopolysaccharide (LPS) layer. nih.govmdpi.com Some quinoline compounds have been identified as inhibitors of MsbA, an essential inner membrane ABC transporter responsible for the first step in trafficking LPS to the outer membrane. nih.gov By inhibiting MsbA, these compounds disrupt the biosynthesis of the outer membrane, leading to cell death. nih.gov This mechanism is particularly noteworthy as the LPS transport pathway is absent in higher eukaryotes, presenting a selective target for new antibiotics. nih.gov
The effectiveness of these quinoline compounds can be limited by the outer membrane barrier itself and by efflux pumps like TolC, which actively expel foreign substances from the cell. nih.gov However, in strains with a compromised outer membrane or deleted efflux pumps, the potency of these compounds is significantly increased. nih.gov
The general mechanism of membrane disruption by antimicrobial agents often involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by the insertion of the molecule into the lipid bilayer. mdpi.comnih.gov This insertion can lead to several detrimental effects:
Membrane Permeabilization: The integrity of the membrane is compromised, leading to the leakage of essential intracellular components. mdpi.com
Disruption of Membrane Potential: Changes in the electrical potential across the membrane can interfere with vital cellular processes. frontiersin.org
Morphological Changes: The bacterial cell can exhibit wrinkling, ruffling, and eventual lysis due to the structural damage to the membrane. frontiersin.org
The following table details the antibacterial activity and observed membrane-related effects of various quinoline-based compounds.
| Compound/Hybrid | Target Organism | MIC (µg/mL) | Mechanism/Observation |
| G332 (Quinoline derivative) | K. pneumoniae (wild-type) | 2.8 | Inhibition of MsbA, an LPS transporter. nih.gov |
| G332 (Quinoline derivative) | E. cloacae (wild-type) | 2.8 | Inhibition of MsbA, an LPS transporter. nih.gov |
| Hybrid 7a | M. tuberculosis H37Rv | 20 | Significant inhibition. nih.gov |
| Hybrid 7b | S. aureus | 2 | Potent anti-staphylococcal activity. nih.gov |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | Significant inhibition. nih.gov |
| 7-Methoxycoumarin | R. solanacearum | 75 | Induced bacterial cell membrane lysis. frontiersin.org |
This table presents data from various studies on the antibacterial activities of quinoline and coumarin derivatives, highlighting their minimum inhibitory concentrations (MIC) and observed effects on bacterial membranes. nih.govfrontiersin.orgnih.gov
Preclinical Biological Evaluation of 7 Phenylmethoxy 2 1h Quinolinone Analogues
In Vitro Pharmacological Activity Profiling
Antiproliferative Activity against Diverse Cancer Cell Lines
Analogues of 7-(Phenylmethoxy)-2(1H)-quinolinone have demonstrated significant antiproliferative effects across a range of human cancer cell lines. The structural versatility of the quinolinone core allows for modifications that can enhance potency and selectivity against neoplastic cells.
N-acylhydrazone derivatives, which can be considered analogues, have been evaluated for their antiproliferative activity against hepatocellular carcinoma (HCC) cell lines, HepG2 and Hep3B. nih.gov One particular derivative, LASSBio-2052, which features a trifluoromethyl group, was found to be the most effective at reducing the viability of these HCC cells. nih.gov This activity is linked to the downregulation of the FOXM1 transcription factor, which in turn affects the expression of genes crucial for the G2/M transition of the cell cycle, such as AURKA, AURKB, PLK1, and CDK1. nih.gov
Furthermore, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and tested against a panel of four cancer cell lines. Several of these compounds exhibited potent antiproliferative activity, with GI₅₀ values in the nanomolar range. nih.gov Notably, compounds with a phenyl group on the triazole ring and various substitutions on the quinolinone ring were among the most active. nih.gov The mechanism of action for some of these potent derivatives was further investigated, revealing inhibitory activity against key kinases involved in cancer progression, including EGFR, BRAFV600E, and the resistant EGFRT790M mutant. nih.gov For instance, compound 3h from this series displayed IC₅₀ values of 57 nM, 68 nM, and 9.70 nM against EGFR, BRAFV600E, and EGFRT790M, respectively. nih.gov Apoptosis assays confirmed that some of the most active compounds induce cell death by activating caspases-3 and -8, and upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl2. nih.gov
Table 1: Antiproliferative Activity of selected 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Analogues nih.gov
| Compound | R | X | GI₅₀ (nM) |
| 3f | H | H | 28 |
| 3g | 6-F | H | 25 |
| 3h | 6-Cl | H | 22 |
| 3i | 6-Br | H | 26 |
| 3j | 8-CH₃ | H | 31 |
| Erlotinib (Reference) | 33 |
Antimalarial Activity against Drug-Sensitive and Resistant Strains
The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. Research into analogues of this compound has yielded potent compounds active against both drug-sensitive and, crucially, drug-resistant strains of Plasmodium falciparum.
A study focused on 7-(2-phenoxyethoxy)-4(1H)-quinolones, which are structurally related to this compound, described the synthesis of analogues with impressive in vitro activity. nih.gov These compounds were tested against multidrug-resistant P. falciparum, with some exhibiting EC₅₀ values as low as 0.15 nM. nih.gov The introduction of ortho-substituted aryl moieties at the 3-position of the quinolone core was found to be optimal for achieving high potency and a low resistance index against atovaquone, another antimalarial drug. nih.gov
In another line of research, orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones demonstrated efficacy against multiple stages of the Plasmodium parasite. puce.edu.ec These compounds, substituted at the 3-position with various phenyl groups, showed low-nanomolar EC₅₀ values against the W2 and TM90-C2B strains of P. falciparum. puce.edu.ec The 6-chloro-7-methoxy substitution pattern was identified as being crucial for the selective inhibition of the Plasmodium cytochrome bc1 complex over the mammalian equivalent. puce.edu.ec
Table 2: In Vitro Antimalarial Activity of Selected Quinolone Analogues
| Compound/Analogue Class | Strain(s) | Key Findings | Reference |
| 7-(2-Phenoxyethoxy)-4(1H)-quinolones | Multidrug-resistant P. falciparum | EC₅₀ values as low as 0.15 nM. Ortho-substituted aryl groups at the 3-position were optimal. | nih.gov |
| 6-Chloro-7-methoxy-4(1H)-quinolones | P. falciparum W2 and TM90-C2B | Low-nanomolar EC₅₀ values. Efficacious against multiple parasite stages. | puce.edu.ec |
Anti-Leishmanial Activity
Leishmaniasis is a parasitic disease for which new and improved treatments are urgently needed. The quinoline scaffold has been explored for its potential to yield effective anti-leishmanial agents. A comprehensive review of 2-substituted quinolines as antileishmanial drug candidates highlighted that quinoline-2-one derivatives have demonstrated in vitro activity against Leishmania species. nih.govnih.gov These findings suggest that analogues of this compound could hold promise in this therapeutic area. The research in this domain has progressed from natural compounds to a wide array of synthetic molecules, with some exhibiting significant potency and selectivity. nih.govnih.gov
Antimicrobial Activity (Antibacterial, Antifungal)
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinolinone derivatives have been a subject of interest in this field, with various analogues demonstrating a range of antimicrobial activities.
A series of novel 2(1H)-quinolinone derivatives tethered to a 1,3,5-triazine (B166579) moiety were synthesized and screened for their antimicrobial properties. icm.edu.pl These compounds were evaluated against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Proteus vulgaris, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). icm.edu.pl Several of the synthesized compounds showed moderate activity against the tested bacterial and fungal strains. icm.edu.pl
Furthermore, research on 7-substituted-4-hydroxyquinolin-2(1H)-ones has been conducted to evaluate their antibacterial and antifungal potential. researchgate.netresearchgate.net These studies contribute to the understanding of the structure-activity relationships governing the antimicrobial effects of the quinolinone scaffold. The development of quinoline-based hydroxyimidazolium hybrids has also been reported, with some of these compounds showing remarkable antifungal activity against Cryptococcus neoformans and potent antibacterial effects against Staphylococcus aureus and Mycobacterium tuberculosis. nih.gov
Table 3: Antimicrobial Activity of Selected Quinolinone Analogue Classes
| Analogue Class | Tested Against | Key Findings | Reference |
| 2(1H)-Quinolinone-1,3,5-triazine derivatives | Gram-positive & Gram-negative bacteria, Fungi | Moderate antibacterial and antifungal activity observed for several derivatives. | icm.edu.pl |
| 7-Substituted-4-hydroxyquinolin-2(1H)-ones | Bacteria and Fungi | Screened for antibacterial and antifungal activity, contributing to SAR understanding. | researchgate.netresearchgate.net |
| Quinoline-based hydroxyimidazolium hybrids | Fungi and Bacteria (including Mycobacteria) | Potent activity against C. neoformans, S. aureus, and M. tuberculosis for specific hybrids. | nih.gov |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and the search for new anticonvulsant drugs with improved efficacy and safety profiles is ongoing. Derivatives of quinolinone have emerged as a promising class of compounds in this area.
A significant study focused on a series of 7-alkoxy-4,5-dihydro- nih.govnih.govicm.edu.pltriazolo[4,3-a]quinoline-1(2H)-one derivatives. nih.gov Within this series, the compound 3f , which is 7-benzyloxyl-4,5-dihydro- nih.govnih.govicm.edu.plthiazolo[4,3-a]quinoline-1(2H)-one, a close analogue of this compound, was identified as one of the most active compounds with the lowest toxicity. nih.gov In the maximal electroshock (MES) potency test in mice, compound 3f exhibited a median effective dose (ED₅₀) of 12.3 mg/kg and a median toxic dose (TD₅₀) of 547.5 mg/kg, resulting in a protective index (PI) of 44.5. nih.gov This PI is considerably greater than that of established anticonvulsant drugs such as phenytoin, phenobarbital, carbamazepine, and valproate. nih.gov Further evaluation of compound 3f demonstrated a high median hypnotic dose (HD₅₀) and median lethal dose (LD₅₀), indicating a wide margin of safety. nih.gov The compound also showed significant oral activity against MES-induced seizures. nih.gov
Table 4: Anticonvulsant Activity of Compound 3f nih.gov
| Parameter | Value |
| Median Effective Dose (ED₅₀) | 12.3 mg/kg |
| Median Toxic Dose (TD₅₀) | 547.5 mg/kg |
| Protective Index (PI) | 44.5 |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, driving the search for novel anti-inflammatory agents. Quinoline and its derivatives have been investigated for their potential to modulate inflammatory pathways.
Research into aryl 7-chloroquinolinyl hydrazone derivatives revealed their ability to inhibit the secretion of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages. nih.gov One of the most promising compounds in this series demonstrated a significant inhibitory effect. nih.gov Additionally, 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-activated murine macrophage cells at non-cytotoxic concentrations. nih.gov These findings underscore the potential of the quinoline scaffold as a template for the development of new anti-inflammatory drugs. While direct studies on this compound analogues are not extensively detailed in the provided context, the activity of these related quinoline derivatives suggests that this chemical class is a promising area for further anti-inflammatory research.
Antioxidant Activity
An extensive review of the scientific literature did not yield specific in vitro antioxidant activity data, such as IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound or its direct derivatives.
However, the broader class of quinoline and quinolinone derivatives has been a subject of interest for their antioxidant properties. The quinoline nucleus is recognized as a privileged scaffold in medicinal chemistry, and various substituted quinolines have been synthesized and evaluated for their ability to scavenge free radicals. For instance, studies on different classes of quinoline derivatives have explored their potential to act as antioxidants, which is often attributed to their chemical structure and ability to donate hydrogen or electrons to neutralize reactive oxygen species. The antioxidant capacity of such compounds is commonly assessed using standard in vitro assays like the DPPH and ABTS methods, which measure the radical scavenging ability of the tested molecules. nih.govnih.gov
In Vivo Efficacy Assessments in Relevant Animal Models
The promise of the quinolinone scaffold has been further investigated through in vivo studies in various animal models for a range of therapeutic applications.
Evaluation in Murine Cancer Models
Analogues of the quinolinone core structure have demonstrated notable efficacy in preclinical cancer models. While specific data for this compound is not available, related structures have shown significant antitumor activity.
For example, a novel synthesized compound, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), was evaluated for its anticancer effects on human ovarian cancer cell lines. researchgate.net In vitro studies showed that this compound inhibited cell growth and induced cell death in a time- and dose-dependent manner. researchgate.net Further mechanistic studies revealed that its anticancer activity was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. researchgate.net
In a different study, novel naphthoquinone-quinolone hybrids were synthesized and tested against breast cancer cell lines. These hybrid compounds exhibited selective cytotoxicity against both Luminal and triple-negative breast cancer (TNBC) cells, with potency comparable to the standard chemotherapeutic drug, doxorubicin. nih.gov Importantly, these derivatives showed superior selectivity indices compared to doxorubicin, suggesting lower toxicity towards non-cancerous cells. nih.gov
Another class of quinolinone derivatives, (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives, has also been investigated for its antiproliferative activity. nih.gov One of the synthesized compounds, 8g , was particularly active against MCF-7 and Panc-1 cancer cell lines, with IC50 values of 1.2 ± 0.2 µM and 1.4 ± 0.2 µM, respectively. nih.gov Cell cycle analysis of MCF-7 cells treated with this compound indicated cell cycle arrest at the G2/M phase and induction of apoptosis. nih.gov
These findings underscore the potential of the quinolinone scaffold as a basis for the development of novel anticancer agents.
Antimalarial Studies in Rodent Malaria Models (e.g., P. berghei, P. yoelii, P. chabaudi)
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine being a notable example. Research into novel quinolone analogues continues to yield promising candidates with activity against various Plasmodium species in rodent models.
Analogues of 4(1H)-quinolone have shown significant activity against the liver stages of Plasmodium berghei. nih.gov In one study, a transgenic luciferase-expressing P. berghei parasite was used to assess the in vivo causal prophylactic activity of several 4(1H)-quinolone derivatives. The results indicated that these compounds were active against the liver stage parasites, with some demonstrating low nanomolar activity in vitro and significant causal prophylactic effects in mice. nih.gov
Further structure-activity relationship (SAR) studies on 7-(2-phenoxyethoxy)-4(1H)-quinolones, which are structurally related to this compound, have been conducted to improve their antimalarial efficacy and reduce cross-resistance with existing drugs like atovaquone. nih.gov These studies led to the identification of several compounds with excellent in vivo antimalarial activity, with some being curative in a P. berghei infection model in mice. nih.gov
In studies involving Plasmodium yoelii, another rodent malaria model, 4(1H)-quinolone derivatives have also been evaluated. For instance, haloalkyl- and haloalkoxy-quinolones have been shown to potently inhibit the oxygen consumption of P. yoelii, suggesting a mechanism of action that targets the parasite's respiratory chain.
The data from these studies highlight the continued importance of the quinolone scaffold in the development of new antimalarial agents that are effective against different stages of the parasite's life cycle and against drug-resistant strains.
Anticonvulsant Evaluations in Seizure Models
The therapeutic potential of quinolinone derivatives extends to the central nervous system, with several analogues demonstrating anticonvulsant properties in rodent seizure models.
A series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govnih.govtriazolo[4,3-a]quinolines, synthesized from a 6-hydroxy-3,4-dihydro-1H-quinolin-2-one precursor, were evaluated for their anticonvulsant activity. The most active compound in this series, 7-benzyloxy-4,5-dihydro- nih.govnih.govtriazolo[4,3-a]quinoline 4a , exhibited significant protection in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure tests, with ED50 values of 17.3 mg/kg and 24.0 mg/kg, respectively.
Another study focused on 1-(2-(8-(benzyloxy)quinolin-2-yl)-1-butyrylcyclopropyl)-3-substituted urea (B33335) derivatives. nih.gov Several compounds from this series showed promising anticonvulsant activities in both MES and scMet screens in mice. nih.gov The most active compound, 7e , had an ED50 of 14.3 mg/kg in the MES test and a protective index (TD50/ED50) of 30.3, indicating a favorable safety profile. nih.gov
These findings suggest that the 7-benzyloxy-quinolinone scaffold is a promising starting point for the development of novel anticonvulsant drugs.
Anti-Leishmanial Studies in Murine Models
The quinoline scaffold has also been explored for its potential against parasitic protozoa, including Leishmania. While direct in vivo data for this compound analogues is limited, studies on related quinoline derivatives have shown promise.
A review of 2-substituted quinolines highlighted their potential as a source of molecules with antileishmanial activity and low toxicity. Some of these compounds have demonstrated in vivo activity in the L. donovani/hamster model. For instance, oral administration of 2-n-propyl quinoline and 2-trans-epoxypropyl quinoline at 50 mg/kg/day for five days resulted in significant reductions in parasite load.
Furthermore, synthetic analogues of the naturally occurring quinoline alkaloid N-methyl-8-methoxyflindersin have been tested for their in vivo therapeutic response in hamsters with experimental cutaneous leishmaniasis. These studies indicate that synthetic quinoline alkaloids can improve the health of infected animals without evidence of treatment-associated toxicity, making them potential candidates for the topical treatment of cutaneous leishmaniasis.
While more research is needed specifically on this compound analogues, the existing data on related quinoline structures provide a rationale for their further investigation as anti-leishmanial agents.
Emerging Research Avenues and Future Perspectives for 7 Phenylmethoxy 2 1h Quinolinone Chemistry
Design of Multi-Targeted Ligands Based on the 2(1H)-Quinolinone Scaffold
The conventional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and chronic inflammation. This has spurred the development of multi-target ligands, single molecules designed to interact with multiple biological targets simultaneously, offering the potential for synergistic efficacy and a reduced likelihood of drug resistance. mdpi.comnih.gov The quinoline (B57606) and quinolinone frameworks are considered ideal scaffolds for creating such multi-target agents due to their versatile chemical nature and ability to interact with diverse biological macromolecules. mdpi.comresearchgate.netnih.gov
Research has demonstrated the successful application of this strategy to quinoline derivatives. For example, quinoline-chalcone hybrids have been investigated as multi-target anticancer agents, and other derivatives have been designed to hit key targets in Alzheimer's disease. mdpi.com In silico design approaches, including molecular docking and dynamics simulations, are becoming instrumental in optimizing quinoline-based compounds to interact effectively with multiple targets, such as topoisomerase I, bromodomain-containing protein 4 (BRD4), and ATP-binding cassette sub-family G member 2 (ABCG2) proteins in cancer therapy. mdpi.com
For 7-(Phenylmethoxy)-2(1H)-quinolinone, the core structure presents several opportunities for modification to achieve a multi-target profile. The phenylmethoxy group at the C7 position, the lactam moiety, and the aromatic rings can be functionalized to incorporate pharmacophores known to bind to different, but pathologically related, targets.
Table 1: Hypothetical Multi-Target Design Strategies for this compound Derivatives
| Target Combination | Therapeutic Area | Rationale for Multi-Targeting | Potential Modification on Scaffold |
| PDE5 & Histone Deacetylases (HDACs) | Neurodegenerative Disease | Synergistic effect on synaptic plasticity and memory enhancement by elevating cGMP and modulating gene expression. nih.gov | Addition of a zinc-binding group (e.g., hydroxamic acid) to the terminus of the phenylmethoxy group. |
| Topoisomerase II & Microtubules | Cancer | Combining DNA damage with disruption of cell division can induce potent apoptosis in cancer cells. nih.gov | Introduction of a pharmacophore known to bind tubulin's colchicine (B1669291) site onto the phenyl ring. |
| FAAH & COX-2 | Inflammation | Simultaneous inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) can provide enhanced anti-inflammatory and analgesic effects. | Modification of the phenylmethoxy side chain to mimic endocannabinoid structures while retaining COX-2 inhibitory features. |
| DNA Gyrase & ATP Synthase | Bacterial Infections | Dual attack on bacterial DNA replication and energy production could combat resistance. acs.orgmdpi.com | Functionalization of the quinolinone core to enhance gyrase inhibition and adding moieties to interact with the ATP synthase c-ring. |
Strategies for Overcoming Drug Resistance in Therapeutic Applications
Drug resistance is a major impediment to the long-term success of therapies for cancer and infectious diseases. nih.govacs.org Resistance mechanisms are varied and include target-mediated mutations that weaken drug binding, increased drug efflux by transporter proteins, and metabolic inactivation of the therapeutic agent. acs.org The quinoline and quinolinone classes of compounds have been a focal point of research aimed at circumventing these resistance mechanisms. nih.govnih.gov
A key strategy involves chemical modifications that create novel interactions with the target, particularly in resistant strains. For instance, in the case of quinolone antibacterials that target topoisomerase IV, resistance often arises from mutations that disrupt a critical water-metal ion bridge involved in drug binding. nih.govuiowa.edu Research has shown that quinazolinediones, which are structurally related to quinolones, can overcome this resistance by establishing new, metal-ion-independent interactions, primarily through their C7 substituent. nih.govuiowa.edu Similarly, certain 4(1H)-quinolone derivatives have demonstrated the ability to overcome resistance to microtubule-targeting agents in cancer cells by evading P-glycoprotein efflux pumps and binding effectively to mutated β-tubulin. nih.gov
The structure of this compound is particularly amenable to such strategies. The phenylmethoxy group at the C7 position serves as a prime handle for synthetic modification. By altering the side chain's length, flexibility, and electronic properties, it is possible to design derivatives that can form new interactions with mutated target enzymes or that are poor substrates for efflux pumps.
Table 2: Potential Strategies to Overcome Drug Resistance with this compound Derivatives
| Resistance Mechanism | Strategy | Example Modification |
| Target Mutation (e.g., in kinases or topoisomerases) | Introduce new H-bonds or hydrophobic interactions to bind the mutated active site. | Replace the terminal phenyl ring with a substituted heterocycle (e.g., pyridine, pyrazole) to form new polar contacts. |
| Efflux Pump Overexpression (e.g., P-glycoprotein) | Increase polarity or introduce steric bulk to reduce recognition by the pump. | Add polar groups like hydroxyl or amino functions to the phenylmethoxy side chain. |
| Metabolic Inactivation | Block sites of metabolic attack (e.g., P450-mediated oxidation). | Introduce fluorine atoms onto the phenyl ring to block oxidation sites. cambridgemedchemconsulting.com |
| Alternative Pathway Activation | Inhibit the compensatory signaling pathway simultaneously. | Design a multi-target ligand as described in section 7.1. |
Development of Novel Prodrug and Drug Delivery Systems for this compound Derivatives
Even a highly potent compound can fail in the clinic if it possesses poor pharmacokinetic properties, such as low solubility, poor membrane permeability, or rapid metabolism. nih.gov Prodrug design and advanced drug delivery systems are two powerful strategies to overcome these limitations. A prodrug is an inactive derivative of a parent drug that undergoes biotransformation in the body to release the active agent. nih.govorientjchem.org This approach can enhance solubility, improve oral bioavailability, and enable targeted drug delivery. nih.gov
For quinolone-based compounds, prodrug strategies have been successfully employed. For example, aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs of antimalarial 4(1H)-quinolones were developed to improve solubility and bioavailability, leading to potent in vivo efficacy. nih.gov These prodrugs cleverly utilize a pH-triggered intramolecular cyclization to release the parent drug, a mechanism independent of specific enzyme activity. nih.gov The lactam nitrogen and the 4-hydroxy group (in the tautomeric form of 2-quinolinones) are common handles for creating ester, carbonate, or carbamate (B1207046) prodrugs. nih.gov
For this compound, the lactam nitrogen and the potential for introducing hydroxyl groups on the phenyl ring provide clear attachment points for promoieties. Furthermore, advanced drug delivery systems, such as liposomes, polymeric nanoparticles, or cyclodextrin (B1172386) complexes, could encapsulate the compound to improve its pharmacokinetic profile. cphi-online.com
Table 3: Potential Prodrug and Delivery Strategies for this compound
| Strategy | Approach | Example Modification/System | Desired Outcome |
| Prodrug Design | Phosphate (B84403) Ester | Add a phosphate group to a hydroxylated derivative of the phenyl ring. | Increased aqueous solubility for intravenous administration. nih.gov |
| Amino Acid Conjugate | Attach an amino acid to the molecule via an ester or amide linkage. | Target amino acid transporters for enhanced absorption. | |
| Bioprecursor Prodrug | Design a derivative that is metabolically activated by oxidation or reduction. orientjchem.org | Controlled release and activation at the target site. | |
| Drug Delivery | Liposomal Formulation | Encapsulate the compound within lipid vesicles. | Reduced systemic toxicity and passive targeting to tumors (EPR effect). |
| Polymeric Nanoparticles | Incorporate the drug into a biodegradable polymer matrix (e.g., PLGA). | Sustained release and protection from degradation. | |
| Cyclodextrin Complexation | Form an inclusion complex with a cyclodextrin like Betadex Sulfobutyl Ether Sodium. cphi-online.com | Improved aqueous solubility and stability. |
Application of Advanced Omics Technologies in Mechanistic Elucidation
Understanding a compound's precise mechanism of action (MoA) is crucial for its development as a therapeutic agent. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes within a biological system in response to a drug. unimi.itnih.govfrontiersin.org These approaches can help identify primary targets, reveal off-target effects, elucidate resistance mechanisms, and discover biomarkers for patient stratification. unimi.itnih.gov
For example, metabolomics has been used to investigate the MoA of ciprofloxacin (B1669076) in Mycobacterium tuberculosis, revealing significant alterations in the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and pathways related to DNA repair. mdpi.com Proteomic techniques like 2-DE and mass spectrometry have identified specific protein targets of plant-derived antibacterial compounds. nih.gov Integrating these different omics datasets offers a powerful, systems-level understanding of a drug's impact. unimi.itfrontiersin.org
A multi-omics approach would be invaluable for characterizing the biological activity of this compound and its derivatives. By treating relevant cell lines (e.g., cancer cells or neurons) with the compound, researchers can generate a comprehensive map of the perturbed cellular pathways, leading to a well-supported hypothesis for its MoA.
Table 4: Hypothetical Multi-Omics Workflow for MoA Elucidation
| Omics Technology | Sample | Key Questions Addressed | Potential Findings for this compound |
| Transcriptomics (RNA-Seq) | Treated vs. Untreated Cells | Which genes are up- or down-regulated? What signaling pathways are transcriptionally altered? | Identification of pathways related to apoptosis, cell cycle control, or stress response being modulated. |
| Proteomics (e.g., LC-MS/MS) | Treated vs. Untreated Cells | Which protein expression levels change? Are there post-translational modifications? | Identification of specific kinases, phosphatases, or structural proteins whose levels or activity are altered. |
| Thermal Proteome Profiling | Cell Lysate | Which proteins bind directly to the compound? | Direct identification of the primary molecular target(s). |
| Metabolomics (e.g., GC-MS, LC-MS) | Cell Extracts & Supernatant | What metabolic pathways are disrupted? What are the key metabolite biomarkers? | Discovery of a block in a specific metabolic pathway (e.g., glycolysis, lipid synthesis) or accumulation of a signaling molecule. mdpi.com |
Exploration of Bioisosteric Replacements for Enhanced Efficacy and Selectivity
Bioisosterism is a cornerstone of modern medicinal chemistry, involving the substitution of one atom or group within a molecule for another with similar physical or chemical properties. researchgate.netspirochem.com This strategy is used to fine-tune a lead compound's properties to enhance potency and selectivity, improve metabolic stability, reduce toxicity, and alter its pharmacokinetic profile. spirochem.comnih.gov Bioisosteres can be "classical" (atoms or groups with similar size and electronic configuration) or "non-classical" (structurally distinct groups that produce a similar biological effect). drughunter.com
The quinolinone structure itself can be considered a bioisostere of other important pharmacophores like phenols, offering potentially improved drug-like properties. nih.gov Within the quinolinone scaffold, bioisosteric replacements have been used to great effect. For instance, replacing a carbon atom with silicon (a silanetriol) has been used to create transition state mimetics for protease inhibitors. acs.org The strategic replacement of hydrogen with fluorine can block metabolic hot-spots and modulate the pKa of nearby basic centers. cambridgemedchemconsulting.com
Table 5: Potential Bioisosteric Replacements for this compound
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |
| Phenyl Ring | Pyridyl, Thienyl, or Pyrazolyl Ring | Modulate polarity, solubility, and introduce new hydrogen bonding capabilities to enhance target engagement. | cambridgemedchemconsulting.comnih.gov |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH2-), Sulfoxide (-SO-) | Alter bond angle, lipophilicity, and metabolic stability. | acs.org |
| Benzene part of quinolinone | Pyrido-pyrimidinone | Change the core scaffold to explore new interactions with the target and modify overall physicochemical properties. | nih.gov |
| H at C-3 or C-4 | Fluorine (F) or Methyl (CH3) | Block potential sites of metabolism; fine-tune electronic properties of the ring system. | cambridgemedchemconsulting.com |
| Lactam Carbonyl (C=O) | Thiocarbonyl (C=S) | Alter hydrogen bonding capacity and electronic character of the lactam. | nih.gov |
Q & A
Q. Key Methodology :
- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60–85%).
- Purify via column chromatography or recrystallization .
Basic: How is the structural integrity of this compound confirmed experimentally?
1H-NMR and 13C-NMR are critical for verifying the phenylmethoxy substitution pattern and quinolinone tautomerism. For example, the methoxy protons resonate at δ 3.8–4.2 ppm, while the quinolinone carbonyl (C=O) appears at ~160–165 ppm in 13C-NMR . HRMS and ESIMS validate molecular weight and fragmentation patterns, ensuring purity (>95%) .
Advanced Tip : X-ray crystallography resolves tautomeric ambiguities (e.g., 2(1H)- vs. 4(1H)-quinolinone configurations), as seen in cardiac-active derivatives .
Basic: What receptor systems are primarily targeted by this compound derivatives?
Quinolinones with aryloxy substitutions exhibit activity at dopamine receptors (D₂/D₃) and serotonergic receptors (5-HT₁A). For instance, 7-aryloxyquinolinones act as presynaptic dopamine autoreceptor agonists and postsynaptic D₂ antagonists , modulating neurotransmitter release in schizophrenia models .
Q. Methodological Insight :
- Use radioligand binding assays (e.g., [³H]spiperone for D₂ receptors) to quantify affinity (Ki values).
- In vivo microdialysis in rodent striatum evaluates dopamine turnover .
Advanced: How can researchers resolve contradictions in functional selectivity (e.g., partial agonism vs. antagonism) for quinolinone derivatives?
Contradictions arise from differential receptor conformations or tissue-specific signaling. For example, OPC-14597 (a quinolinone derivative) acts as a D₂ partial agonist in presynaptic neurons but a postsynaptic antagonist , determined via:
- Functional assays : Measure cAMP inhibition (presynaptic) vs. β-arrestin recruitment (postsynaptic) .
- In vivo models : Compare effects in GBL-induced DOPA synthesis (presynaptic) and apomorphine-induced stereotypy (postsynaptic) .
Data Interpretation : Use Schild analysis to distinguish competitive antagonism from allosteric modulation .
Advanced: What experimental strategies address discrepancies between in vitro and in vivo cardiotonic activity of quinolinones?
While 6-imidazol-1-yl-8-methyl-2(1H)-quinolinone shows potent inotropic effects in dogs (ED₅₀ = 25 µg/kg), poor oral bioavailability in rodents may skew results . Mitigate this via:
- Pharmacokinetic profiling : Measure plasma half-life and metabolite formation.
- Species-specific models : Use conscious dog models for oral efficacy studies, as cardiac output responses differ from rodents .
- Physicochemical optimization : Adjust log P (e.g., ~1.6 for optimal membrane permeability) and pKa (7.1–11.5 for tissue penetration) .
Advanced: How do substituent effects on the phenylmethoxy group influence quinolinone bioactivity?
Electron-withdrawing groups (e.g., Cl, CF₃) enhance dopamine receptor affinity by stabilizing ligand-receptor interactions. For example:
Q. Experimental Design :
- Synthesize analogs via Suzuki-Miyaura coupling for diverse aryl substitutions.
- Test in HEK-293 cells expressing human D₂ receptors to compare efficacy .
Advanced: What analytical techniques differentiate tautomeric forms of 2(1H)-quinolinone derivatives?
1H-NMR and X-ray diffraction distinguish 2(1H)- from 4(1H)-quinolinone tautomers. For example:
- 2(1H)-quinolinone exhibits a deshielded NH proton at δ 11–12 ppm, absent in 4(1H)-tautomers .
- X-ray of 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone confirms a 52° dihedral angle between quinolinone and imidazole rings .
Methodological Note : Use dynamic NMR to study tautomerization kinetics in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
